2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide
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Overview
Description
2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further connected to a dimethyl-oxoacetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 5-benzyloxyindole: This can be achieved by reacting 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Acylation of 5-benzyloxyindole: The resulting 5-benzyloxyindole is then acylated with dimethyl oxalate in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of benzyloxyindole-3-carboxylic acid.
Reduction: Formation of 2-[5-(benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-hydroxyacetamide.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole ring play a crucial role in its binding to target proteins, which can lead to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyloxyindole-3-carboxaldehyde
- 5-benzyloxyindole-2-carboxylic acid
- 5-benzyloxytryptamine
Uniqueness
2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide is unique due to the presence of the dimethyl-oxoacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)16-11-20-17-9-8-14(10-15(16)17)24-12-13-6-4-3-5-7-13/h3-11,20H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKOYBKHSBHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293444 |
Source
|
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-34-4 |
Source
|
Record name | NSC89587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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